(4-Chloro-6-ethylpyrimidin-2-YL)methanamine
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Overview
Description
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a chloro group at the 4th position, an ethyl group at the 6th position, and a methanamine group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-ethylpyrimidin-2-YL)methanamine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the ethyl and methanamine groups. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The methanamine group is then introduced through a nucleophilic substitution reaction using methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of the reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-ethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with nucleic acid synthesis. The chloro and ethyl groups contribute to its binding affinity and specificity towards these targets. The methanamine group can enhance its solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-pyridinyl)methanamine
- (6-chloro-4-methylpyridin-2-yl)methanamine
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
944904-65-8 |
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Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
(4-chloro-6-ethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-5-3-6(8)11-7(4-9)10-5/h3H,2,4,9H2,1H3 |
InChI Key |
HJJFVNSHLILRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)CN)Cl |
Origin of Product |
United States |
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